molecular formula C12H13NO B8576009 2-cyclopropyl-5-methoxy-1H-indole

2-cyclopropyl-5-methoxy-1H-indole

Cat. No. B8576009
M. Wt: 187.24 g/mol
InChI Key: FJHOHQVLBLDXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252084B1

Procedure details

[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl] cyclopropyl ketone (13 g, 43 mmol) in 250 mL of CH2Cl2 and 25 mL of trifluoroacetic acid was stirred for 4 hours, washed with water, NaHCO3 solution, dried (Na2SO4) and concentrated at reduced pressure. The residue was chromatographed on silica (eluted with a gradient, toluene→20% EtOAc/hexane) to give 4.15 g (49% yield) of 2-cyclopropyl-5-methoxy-1H-indole as an oil.
Name
[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl] cyclopropyl ketone
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=2[NH:14]C(OC(C)(C)C)=O)=O)[CH2:3][CH2:2]1.[CH2:22](Cl)Cl>FC(F)(F)C(O)=O>[CH:3]1([C:1]2[NH:14][C:7]3[C:6]([CH:4]=2)=[CH:11][C:10]([O:12][CH3:13])=[CH:9][CH:8]=3)[CH2:2][CH2:22]1

Inputs

Step One
Name
[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl] cyclopropyl ketone
Quantity
13 g
Type
reactant
Smiles
C1(CC1)C(=O)C1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (
WASH
Type
WASH
Details
eluted with a gradient, toluene

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.